molecular formula C10H16N4O2S B6307517 N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine CAS No. 2081124-51-6

N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine

Cat. No.: B6307517
CAS No.: 2081124-51-6
M. Wt: 256.33 g/mol
InChI Key: OYUPENDMHJQHIK-UHFFFAOYSA-N
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Description

N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine is a chemical compound with the molecular formula C10H16N4O2S. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out at room temperature and yields the desired Boc-protected amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles, with reaction conditions typically involving solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a solvent like DCM.

Major Products Formed

    Substitution Reactions: The major products depend on the specific nucleophile used in the reaction.

    Deprotection Reactions: The primary product is the free amine, 1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine.

Scientific Research Applications

N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It may serve as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, potentially interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine: Characterized by the presence of a Boc-protected amine.

    N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]ethylamine: Similar structure but with an ethyl group instead of a methyl group.

    N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]propylamine: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of the Boc-protected amine and the 1,2,4-triazin-6-yl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl N-[(3-methylsulfanyl-1,2,4-triazin-6-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)12-6-7-5-11-8(17-4)14-13-7/h5H,6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUPENDMHJQHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(N=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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